Cas no 1269052-82-5 ([1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate)
![[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate structure](https://ja.kuujia.com/scimg/cas/1269052-82-5x500.png)
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate 化学的及び物理的性質
名前と識別子
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- [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate
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- MDL: MFCD13194029
- インチ: 1S/C10H13NO2.C2H2O4/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10;3-1(4)2(5)6/h2-5,7,10H,6,11H2,1H3;(H,3,4)(H,5,6)
- InChIKey: VMLWAAALRXTOLN-UHFFFAOYSA-N
- ほほえんだ: C(=O)(O)C(=O)O.C(C1COC2=CC=CC=C2O1)(N)C
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD565049-5g |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate |
1269052-82-5 | 97% | 5g |
¥1403.0 | 2023-04-03 | |
abcr | AB218810-1 g |
[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate; 95% |
1269052-82-5 | 1 g |
€94.10 | 2023-07-20 | ||
Fluorochem | 360939-5g |
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate |
1269052-82-5 | 95.0% | 5g |
£126.00 | 2023-04-21 | |
abcr | AB218810-5g |
[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate, 95%; . |
1269052-82-5 | 95% | 5g |
€186.30 | 2025-02-19 | |
Fluorochem | 360939-10g |
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate |
1269052-82-5 | 95.0% | 10g |
£204.00 | 2023-04-21 | |
eNovation Chemicals LLC | Y1242133-5g |
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate |
1269052-82-5 | 95% | 5g |
$175 | 2025-02-27 | |
Fluorochem | 360939-1g |
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate |
1269052-82-5 | 95.0% | 1g |
£40.00 | 2023-04-21 | |
Fluorochem | 360939-25g |
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate |
1269052-82-5 | 95.0% | 25g |
£391.00 | 2023-04-21 | |
abcr | AB218810-1g |
[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate, 95%; . |
1269052-82-5 | 95% | 1g |
€94.10 | 2025-02-19 | |
1PlusChem | 1P00J3TG-1g |
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate |
1269052-82-5 | 95% | 1g |
$43.00 | 2025-03-01 |
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate 関連文献
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Peijing Yu,Parisa A. Ariya,Fenglian Fu,Bing Tang Environ. Sci.: Nano 2022 9 2161
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Shuo Zhang,?ke C. Rasmuson CrystEngComm 2012 14 4644
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Francisco Colmenero Phys. Chem. Chem. Phys. 2019 21 2673
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4. Catalytic reactions of oxalic acid degradation with Pt/SiO2 as a catalyst in nitric acid solutionsShuai Hao,Bin Li,Zhanyuan Liu,Wenlong Huang,Dongmei Jiang,Liangshu Xia RSC Adv. 2023 13 22758
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Jiao Chen,Shuai Jiang,Yi-Rong Liu,Teng Huang,Chun-Yu Wang,Shou-Kui Miao,Zhong-Quan Wang,Yang Zhang,Wei Huang RSC Adv. 2017 7 6374
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Shunjie Liu,Yusheng Qin,Lijun Qiao,Yuyang Miao,Xianhong Wang,Fosong Wang Polym. Chem. 2016 7 146
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Eric Schuler,Lars Grooten,Mohanreddy Kasireddy,Santosh More,N. Raveendran Shiju,Setrak K. Tanielyan,Robert L. Augustine,Gert-Jan M. Gruter Green Chem. 2023 25 2409
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Chun Xiao,Su Li,Fuhao Yi,Bo Zhang,Dan Chen,Yang Zhang,Hongxin Chen,Yueli Huang RSC Adv. 2020 10 18704
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José González-Rivera,Angelica Mero,Elena Husanu,Andrea Mezzetta,Carlo Ferrari,Felicia D'Andrea,Emilia Bramanti,Christian S. Pomelli,Lorenzo Guazzelli Green Chem. 2021 23 10101
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Peijing Yu,Parisa A. Ariya,Fenglian Fu,Bing Tang Environ. Sci.: Nano 2022 9 2161
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalateに関する追加情報
[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate: A Comprehensive Overview
The compound [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate (CAS No. 1269052-82-5) is a fascinating molecule with a unique structure and diverse applications in the field of organic chemistry and pharmacology. This compound belongs to the class of secondary amines and is derived from the benzodioxin moiety, which is known for its stability and versatility in chemical reactions. The oxalate salt form of this amine adds to its solubility properties, making it suitable for various synthetic and analytical purposes.
Recent studies have highlighted the potential of [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate in drug design and development. Researchers have explored its role as a building block in the synthesis of bioactive compounds, particularly in the context of medicinal chemistry. The benzodioxin ring system is a key structural element that contributes to the molecule's ability to interact with biological targets, such as enzymes and receptors. This has led to investigations into its potential as a lead compound for treating various diseases, including inflammatory conditions and neurological disorders.
The synthesis of [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate involves a multi-step process that combines principles from both organic and inorganic chemistry. The starting material typically involves the benzodioxin derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the amine functionality. The formation of the oxalate salt is achieved by neutralizing the free amine with oxalic acid, ensuring optimal solubility and stability for subsequent applications.
In terms of physical properties, [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate exhibits a melting point of approximately 180°C and is soluble in polar solvents such as water and ethanol. Its molecular weight is around 300 g/mol, making it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques commonly employed in pharmaceutical research.
One of the most promising areas of research involving this compound is its application in peptide synthesis. The amine group present in [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate serves as an effective nucleophile in coupling reactions with carboxylic acids or activated esters. This has led to its use in the construction of complex peptide libraries, which are invaluable tools for drug discovery.
Moreover, recent advancements in green chemistry have prompted researchers to explore more sustainable methods for synthesizing [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate. By utilizing biocatalysts or renewable feedstocks, scientists aim to reduce the environmental footprint associated with its production while maintaining its high purity and functionality.
In conclusion, [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate (CAS No. 1269052-82-) stands out as a versatile and valuable compound in modern chemistry. Its unique structure, combined with its favorable chemical properties and diverse applications across various fields such as pharmacology and materials science
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